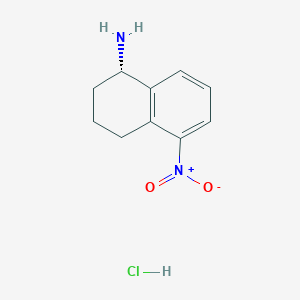

(1S)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Description

(1S)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (C₁₃H₁₈N₂O₂·HCl, MW: 263.77 g/mol) is a chiral tetrahydronaphthalen-amine derivative featuring a nitro group (-NO₂) at position 5 and an amine group at position 1 in the (1S) configuration. This compound is structurally related to pharmacologically active molecules, such as sertraline, but its specific applications remain less documented in the provided evidence .

Properties

IUPAC Name |

(1S)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14;/h2-3,6,9H,1,4-5,11H2;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJOVTXONVWABE-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C(=CC=C2)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps. One common method starts with the nitration of 1,2,3,4-tetrahydronaphthalene to introduce the nitro group. This is followed by the reduction of the nitro group to an amine, and finally, the formation of the hydrochloride salt.

Nitration: The nitration of 1,2,3,4-tetrahydronaphthalene can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

Formation of Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(1S)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be further reduced to an amine or hydroxylamine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives or nitroso compounds.

Reduction: Amines or hydroxylamines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Pharmacological Research

(1S)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been studied for its potential therapeutic effects. It is hypothesized to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Potential Applications :

- Antidepressant Properties : The compound may exhibit antidepressant-like effects by modulating neurotransmitter levels.

- Anxiolytic Effects : Research indicates that it could potentially reduce anxiety symptoms through similar mechanisms.

Biochemical Studies

Research involving this compound often focuses on its biochemical interactions. It has been used in studies examining:

- Enzyme Inhibition : Investigations into its ability to inhibit specific enzymes involved in neurotransmitter metabolism.

- Cell Signaling Pathways : Understanding how it affects cellular signaling related to mood regulation and stress response.

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry for:

- Forensic Toxicology : It is utilized in toxicological analyses to identify and quantify substances in biological samples.

- Quality Control : Used in the pharmaceutical industry to ensure the purity and consistency of products containing similar compounds.

Case Study 1: Pharmacological Efficacy

A study conducted on animal models demonstrated that this compound exhibited significant changes in behavior indicative of reduced anxiety and improved mood. The results suggested that the compound could be a candidate for further development into therapeutic agents for mood disorders.

Case Study 2: Toxicological Profile

Research highlighted the importance of understanding the toxicological effects associated with this compound. A review of cases where individuals were exposed to high doses revealed symptoms consistent with serotonin syndrome. This underscores the need for careful dosing and monitoring in potential therapeutic applications.

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pharmacology | Investigated for antidepressant and anxiolytic effects | Mood enhancement and anxiety reduction |

| Biochemistry | Studies on enzyme inhibition and cell signaling | Insights into neurotransmitter regulation |

| Analytical Chemistry | Reference standard in forensic toxicology | Enhanced accuracy in substance identification |

Mechanism of Action

The mechanism of action of (1S)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

(S)-5-Fluoro-1,2,3,4-Tetrahydronaphthalen-1-Amine Hydrochloride

- Structure : Fluorine (-F) at position 4.

- Molecular Formula : C₁₀H₁₃ClFN; MW: 201.67 g/mol .

- Lower molecular weight and distinct lipophilicity (log P) compared to the nitro analog.

- Safety : Hazard statements include H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .

(S)-5-Bromo-1,2,3,4-Tetrahydronaphthalen-1-Amine Hydrochloride

- Structure : Bromine (-Br) at position 5.

- CAS : 405142-63-4; Similarity score: 0.98 to the parent compound .

- May exhibit different metabolic stability due to slower enzymatic cleavage of C-Br bonds compared to C-NO₂.

5-Chloro-1,2,3,4-Tetrahydronaphthalen-1-Amine Hydrochloride

Methoxy-Substituted Derivatives

(1S)-7-Methoxy-1,2,3,4-Tetrahydronaphthalen-1-Amine Hydrochloride

Unsubstituted Parent Compound

1,2,3,4-Tetrahydro-1-Naphthylamine Hydrochloride

Complex Pharmacologically Active Analogs

Sertraline Hydrochloride

- Structure : (1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.

- Key Features :

Structural and Functional Analysis Table

*Estimated based on molecular formula.

Biological Activity

(1S)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores its structural characteristics, biological interactions, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C₁₁H₁₄ClN₃O₂. It features a tetrahydronaphthalene core with a nitro group and an amine functional group, which are critical for its biological activity. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various biological assays and applications in research .

Research indicates that this compound interacts with several neurotransmitter systems. Computational studies have shown that it may act as a modulator of serotonin receptors, particularly the 5-HT7 receptor. This receptor is implicated in various neurological processes and disorders .

Interaction Studies

The compound's interaction with the 5-HT7 receptor has been assessed through radioligand binding assays. For example, a study found that certain derivatives of tetrahydronaphthalene exhibited high-affinity binding to the 5-HT7 receptor (Ki values ranging from 0.13 to 1.1 nM) and demonstrated selectivity over other serotonin receptors such as 5-HT1A and 5-HT2A .

Biological Activity Table

| Biological Target | Activity Type | Affinity (Ki) | Notes |

|---|---|---|---|

| 5-HT7 Receptor | Agonist | 0.13 - 1.1 nM | High selectivity over other serotonin receptors |

| 5-HT1A Receptor | Antagonist | Not specified | Lower affinity compared to 5-HT7 |

| D2 Dopamine Receptor | Antagonist | Not specified | Selectivity noted in certain studies |

Neuropharmacological Implications

In a study focusing on the structure-affinity relationships of tetrahydronaphthalene derivatives, this compound was identified as having potential therapeutic effects in treating conditions such as depression and anxiety due to its action on serotonin pathways .

Computational Models

Computational docking studies have predicted that the compound can bind effectively to various biological targets. These models help elucidate its mechanism of action and potential therapeutic pathways by simulating interactions at the molecular level .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing (1S)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride?

Methodological Answer: Synthesis typically involves multi-step procedures starting with substituted benzaldehyde or acetophenone derivatives. For example, analogous compounds like trans-4-substituted tetrahydronaphthalen-amines are synthesized via reductive amination or catalytic hydrogenation, followed by nitration at the 5-position. Purification is achieved using column chromatography, and intermediates are characterized by H/C NMR. Reaction conditions (e.g., solvent systems, catalysts) must be optimized to avoid side products like regioisomers .

Q. How is the structural identity of this compound confirmed experimentally?

Methodological Answer: Structural confirmation relies on:

- NMR spectroscopy : H NMR resolves stereochemistry (e.g., trans/cis configurations via coupling constants) and nitro group positioning. C NMR confirms carbon environments (e.g., aromatic vs. aliphatic carbons).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO·HCl) and isotopic patterns.

- HPLC : Chiral columns or specific solvent systems (e.g., MeOH:EtOH:Hexanes) separate enantiomers and confirm purity .

Q. What analytical techniques are used to assess purity and identify impurities?

Methodological Answer:

- HPLC with UV detection : Quantifies purity using retention times (e.g., t = 15.3 min, t = 17.2 min in MeOH:EtOH:Hexanes) and detects impurities via peak integration.

- Melting Point Analysis : Sharp melting ranges (e.g., 137–139°C) indicate crystallinity and purity.

- Tandem MS/MS : Identifies trace impurities (e.g., dehalogenated byproducts or enantiomeric residues) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

Methodological Answer: Chiral resolution techniques include:

- Chiral HPLC : Columns like Chiralpak® IA/IB separate enantiomers using solvent systems optimized for polarity (e.g., 5:5:5:85 MeOH:EtOH:2-PrOH:Hexanes).

- Circular Dichroism (CD) : Confirms absolute configuration by comparing optical rotation data to known standards.

- Crystallization with chiral auxiliaries : Diastereomeric salts (e.g., tartaric acid derivatives) enhance enantiomeric excess .

Q. What experimental designs are recommended for studying environmental fate and ecotoxicity?

Methodological Answer: Follow frameworks like Project INCHEMBIOL ( ):

- Phase 1 (Lab Studies) : Determine hydrolysis rates (pH 4–9), photodegradation (UV exposure), and soil sorption coefficients (K).

- Phase 2 (Ecotoxicology) : Use model organisms (e.g., Daphnia magna) for acute toxicity (LC) and bioaccumulation assays.

- Phase 3 (Field Monitoring) : Deploy passive samplers in water systems to measure environmental persistence .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

- X-ray Crystallography : Provides definitive stereochemical assignment if single crystals are obtainable.

- DFT Calculations : Compare experimental NMR chemical shifts with computed values (e.g., using Gaussian 16) to validate structures.

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers) that may obscure peak splitting .

Q. What theoretical frameworks guide the design of reactivity studies for derivatives?

Methodological Answer:

- Hammett Linear Free Energy Relationships (LFER) : Predict substituent effects on nitro-group reactivity.

- Frontier Molecular Orbital (FMO) Theory : Models electron transfer pathways in reduction/oxidation reactions.

- Retrosynthetic Analysis : Breaks down target molecules into feasible precursors (e.g., tetrahydronaphthalene cores) .

Q. How should stability studies under varying storage conditions be conducted?

Methodological Answer:

Q. What strategies are effective for impurity profiling in batch-to-batch analysis?

Methodological Answer:

- LC-MS/MS with Ion Chromatography : Detects halogenated impurities (e.g., chloride counterion variability).

- Spiking Experiments : Add known impurity standards (e.g., des-nitro analogs) to quantify detection limits.

- QbD (Quality by Design) : Optimize synthesis parameters (e.g., reaction time, temperature) to minimize byproduct formation .

Q. How can computational tools enhance experimental design for derivative synthesis?

Methodological Answer:

- Molecular Docking : Predict binding affinities of nitro-substituted analogs to biological targets (e.g., monoamine transporters).

- MD Simulations : Model solvation effects and conformational stability in aqueous/organic media.

- Cheminformatics Databases : Use platforms like PubChem to mine SAR data for nitroaromatic amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.